N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine
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Overview
Description
N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole core substituted with a dioxane ring and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the dioxane ring and the dimethylamine group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide
- N-(1,4-dioxan-2-ylmethyl)-N-methylcarbamic chloride
- N-[(1,4-dioxan-2-yl)methyl]ethanamine
Uniqueness
N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine is unique due to its specific combination of a benzothiazole core with a dioxane ring and a dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H18N2O2S |
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Molecular Weight |
278.37 g/mol |
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N,4-dimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H18N2O2S/c1-10-4-3-5-12-13(10)15-14(19-12)16(2)8-11-9-17-6-7-18-11/h3-5,11H,6-9H2,1-2H3 |
InChI Key |
HGUSCMFYYUSVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(C)CC3COCCO3 |
Origin of Product |
United States |
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